Electrophysiological Potency: ~125-fold Weaker Nav Block than Saxitoxin
In a direct head-to-head assay on voltage-clamped frog skeletal muscle fibers, doSTX (decarbamoyloxysaxitoxin) exhibited an ED50 for reducing sodium current (INa) of 618 nM. In contrast, the parent compound saxitoxin (STX) exhibited an ED50 of 5.1 nM at the same pH 7.25. This corresponds to a relative potency of 0.008, meaning doSTX is 125-fold less potent than STX in this gold-standard electrophysiological model [1]. The dramatic reduction in potency is mechanistically attributed to the loss of two critical hydrogen bonds with the NaV channel binding site: one from the absent C-13 hydroxyl group (present in dcSTX) and another from the absent carbamoyl amino group (present in STX) [1].
| Evidence Dimension | Sodium current inhibition (ED50) at pH 7.25 |
|---|---|
| Target Compound Data | 618 nM (doSTX) |
| Comparator Or Baseline | 5.1 nM (saxitoxin, STX) |
| Quantified Difference | doSTX potency is 0.008 relative to STX (approx. 125-fold less potent) |
| Conditions | Voltage-clamped frog (Rana pipiens) skeletal muscle fiber, vaseline-gap technique, pH 7.25 |
Why This Matters
This precisely quantifies a >100-fold potency gap, confirming doSTX is the correct standard for low-toxicity calibration and a negative control for STX/dcSTX in NaV channel electrophysiology assays.
- [1] Yang, L., Kao, C. Y., & Oshima, Y. (1992). Actions of decarbamoyloxysaxitoxin and decarbamoylneosaxitoxin on the frog skeletal muscle fiber. Toxicon, 30(5-6), 645-652. View Source
